![molecular formula C22H28N2O4S B7464345 N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7464345.png)
N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide, also known as MBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBMP is a piperidine derivative that has been synthesized through various methods and has been found to possess a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide has been found to have potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an inhibitory effect on the dopamine transporter, which makes it a potential candidate for the treatment of drug addiction. This compound has also been found to have an anticonvulsant effect, which makes it a potential candidate for the treatment of epilepsy. Furthermore, this compound has been shown to have an anti-inflammatory effect, which makes it a potential candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide is not fully understood, but it has been shown to have an inhibitory effect on the dopamine transporter. This effect is thought to be due to the interaction of this compound with the binding site of the dopamine transporter. This compound has also been shown to have an effect on the GABAergic system, which is thought to contribute to its anticonvulsant effect.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the dopamine transporter, which leads to an increase in the extracellular dopamine concentration. This compound has also been found to have an anticonvulsant effect, which is thought to be due to its effect on the GABAergic system. Furthermore, this compound has been shown to have an anti-inflammatory effect, which is thought to be due to its effect on the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide has several advantages for lab experiments, including its high purity and high yield. It is also relatively easy to synthesize and can be obtained from commercial sources. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide. One direction is to further explore its potential applications in the treatment of drug addiction and epilepsy. Another direction is to investigate its potential as an anti-inflammatory agent. Furthermore, the mechanism of action of this compound needs to be further elucidated, which will provide insights into its potential applications in various fields. Finally, the synthesis of this compound needs to be optimized to improve its solubility and yield.
Métodos De Síntesis
N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide can be synthesized through various methods, including the condensation of 4-methoxybenzaldehyde and 2-methylbenzenesulfonyl chloride with piperidine-4-carboxamide. Another method involves the reaction of 4-methoxybenzylamine with 2-methylbenzenesulfonyl chloride, followed by the reaction with piperidine-4-carboxylic acid. These methods have been optimized to yield high purity and high yield of this compound.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17-5-3-4-6-20(17)16-29(26,27)24-13-11-19(12-14-24)22(25)23-15-18-7-9-21(28-2)10-8-18/h3-10,19H,11-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRLRNLURXPKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


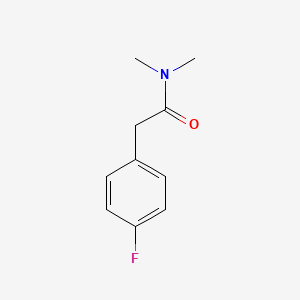
![[2-[4-[(2,4-Dinitrobenzoyl)amino]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl] benzoate](/img/structure/B7464274.png)
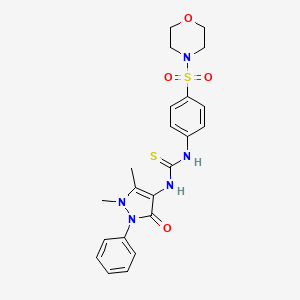
![4-[[4-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7464284.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7464295.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B7464303.png)
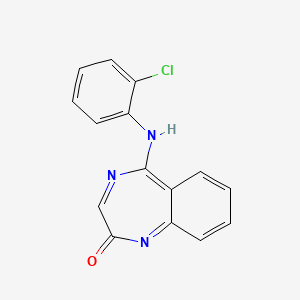
![5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7464319.png)

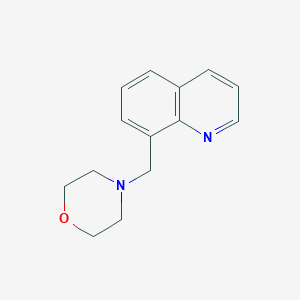
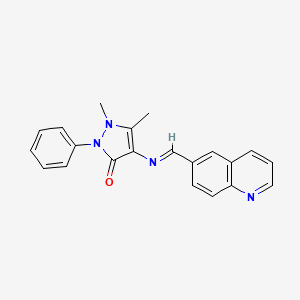
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)